N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
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Overview
Description
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide is a complex organic compound that features a quinoxaline core, a bromo substituent, and a propionamide group
Mechanism of Action
Target of Action
Compounds with a similar 3,4-dihydroquinoxalin-2-one core have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s worth noting that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns , which may influence their interaction with targets.
Biochemical Pathways
The dihydroquinoxalin-2-ones core is known to be involved in several biological activities .
Result of Action
Compounds with a similar dihydroquinoxalin-2-one core have demonstrated potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Amidation: The final step involves the formation of the propionamide group, which can be accomplished by reacting the bromoquinoxaline derivative with propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromo group.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
- N-(4-fluoro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
Uniqueness
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJAXKSIPGWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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